2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid
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Overview
Description
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid is an organoboron compound with the molecular formula C7H4BBrF4O2. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-trifluoromethylbenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and drug delivery systems. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, allowing it to undergo a wide range of transformations.
Comparison with Similar Compounds
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the bromine, fluorine, and trifluoromethyl groups, making it less reactive and less versatile in certain applications.
4-Bromo-2-fluorophenylboronic acid: Similar in structure but lacks the trifluoromethyl group, which can affect its reactivity and stability.
2-Bromo-5-fluoro-3-trifluoromethylphenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly valuable for specific synthetic and research applications.
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZKMCMKWPKWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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